molecular formula C9H8F4O B14043454 1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene

1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene

Katalognummer: B14043454
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: ISFQEAVGJFSGEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O. It is characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group attached to a benzene ring.

Vorbereitungsmethoden

The synthesis of 1-ethoxy-2-fluoro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-ethoxy-2-fluorobenzene with trifluoromethylating agents under specific conditions. Industrial production methods often utilize advanced catalytic processes to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been reported to be effective in synthesizing this compound .

Analyse Chemischer Reaktionen

1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids.

    Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethoxy-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro group can form strong hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H8F4O

Molekulargewicht

208.15 g/mol

IUPAC-Name

1-ethoxy-2-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F4O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3

InChI-Schlüssel

ISFQEAVGJFSGEI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.